Dipropyl sulfone
Overview
Description
Dipropyl sulfone is a thermal sensitizer in transformer and lubricating oils; polymer stabilizer; catalytic poison; may function as enhancer of heparin absorption in intestine.
Mechanism of Action
Target of Action
Dipropyl sulfone may function as an enhancer of heparin absorption in the intestine
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined in the available literature. Given its potential role in enhancing heparin absorption, it might influence the pathways related to heparin metabolism and absorption. More research is needed to identify the specific biochemical pathways affected by this compound .
Pharmacokinetics
It is known that this compound is a solid at room temperature and has a density of 1109 g/mL at 20 °C These properties might influence its bioavailability and pharmacokinetics
Properties
IUPAC Name |
1-propylsulfonylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXYCADTAFPULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060501 | |
Record name | Propane, 1,1'-sulfonylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 29.5 deg C; [ChemIDplus] White odorless solid; [Phillips 66 MSDS] | |
Record name | Dipropyl sulfone | |
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URL | https://haz-map.com/Agents/5011 | |
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CAS No. |
598-03-8 | |
Record name | Propyl sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dipropyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4865 | |
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Record name | Propane, 1,1'-sulfonylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,1'-sulfonylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipropyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPROPYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581DRO3V26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DIPROPYL SULFONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6466 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dipropyl sulfone a promising electrolyte for rechargeable magnesium batteries?
A1: Unlike traditional Grignard-based electrolytes, this compound (DPSO) offers a non-Grignard and Lewis acid-free alternative for magnesium batteries []. This is significant because Grignard reagents are known for their reactivity and instability, posing safety and performance challenges. When combined with tetrahydrofuran (THF) and magnesium chloride (MgCl2), DPSO forms a stable electrolyte solution with high ionic conductivity, crucial for efficient ion transport within the battery [].
Q2: How does the molecular structure of this compound influence its performance as an electrolyte?
A2: While the articles don't delve deep into structure-activity relationships, the formation of a specific cation complex, [Mg(DPSO)6]2+, in the DPSO/THF electrolyte solution is highlighted []. This suggests that the six oxygen atoms from the sulfone groups in DPSO likely coordinate with the magnesium ion, playing a vital role in the electrolyte's stability and ionic conductivity. Further research exploring structural modifications of this compound could shed more light on how such changes affect its properties and performance in magnesium batteries.
Q3: What computational chemistry methods have been employed to study this compound?
A3: Density Functional Theory (DFT) has been used extensively to analyze the conformational and vibrational characteristics of this compound in its gaseous state []. This computational approach helped determine the molecule's stable conformers, their relative energies, and vibrational frequencies, ultimately enabling the simulation of its infrared (IR) spectrum. Importantly, the study highlighted that only long-range corrected hybrid DFT functionals, coupled with appropriately sized basis sets, accurately predicted the dihedral angles of this compound [].
Q4: Are there any analytical techniques mentioned for characterizing this compound?
A4: Infrared (IR) spectroscopy plays a key role in characterizing this compound []. By comparing experimental IR spectra with those simulated using DFT calculations, researchers can validate the accuracy of the computational models and gain insights into the vibrational modes of the molecule. The study by Milovanović et al. [] also emphasizes the importance of using calibrated wavenumbers and appropriate line broadening techniques for a more realistic comparison between theoretical and experimental spectra.
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